molecular formula C25H19ClFN3O3S B3020905 N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899987-16-7

N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B3020905
CAS No.: 899987-16-7
M. Wt: 495.95
InChI Key: IHCHXLMCZNNXFX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core with dual carbonyl groups (2,4'-dioxo), a 5-methyl substituent, and a 4-fluorophenyl ring at the 3' position. This compound belongs to a class of spirocyclic derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O3S/c1-15-5-10-21-20(11-15)25(30(23(32)14-34-25)19-8-6-17(27)7-9-19)24(33)29(21)13-22(31)28-18-4-2-3-16(26)12-18/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHXLMCZNNXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a spiro-indoline core, which is known for its biological activity. The presence of the chlorophenyl and fluorophenyl groups is significant for its pharmacological properties.

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Antiproliferative Effects : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated enhanced efficacy against HCT116 (colon cancer) and A431 (epidermoid carcinoma) cells compared to standard treatments like 5-fluorouracil.
  • Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer agents. The apoptotic activity was confirmed through Annexin V staining assays.
  • Multi-targeted Inhibition : The compound has been reported to inhibit multiple targets, including EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis.

Efficacy Against Cancer Cell Lines

The following table summarizes the IC50 values for this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT1163.236
A4312.434
MCF74.111
A54946.6

These values indicate that the compound is significantly more potent than traditional chemotherapeutic agents in certain contexts.

Case Studies

In a study published in Nature Scientific Reports, researchers evaluated the compound's efficacy in various experimental models:

  • Cell Viability Assays : The compound exhibited reduced viability in treated cancer cells compared to untreated controls.
  • Combination Therapy : When used in conjunction with doxorubicin, it potentiated the drug's effects, lowering its IC50 by at least 25%, indicating a synergistic effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name / Core Structure Substituents Biological Activity Molecular Formula Key Reference
Target Compound (N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide) 3-chlorophenyl (acetamide), 4-fluorophenyl (thiazolidin), 5-methyl (indoline) Not explicitly reported (inferred: antimicrobial/anti-inflammatory) C₂₆H₂₀ClFN₃O₃S -
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide 4-methylbenzyl (acetamide), 4-fluorophenyl (thiazolidin), 5-methyl (indoline) Not reported; structural analogue C₂₇H₂₄FN₃O₃S
2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide (4a-4g series) Benzothiazole (thioether), variable aryl groups Anti-inflammatory (5d: most potent), antibacterial (5d), analgesic (5e) Varies (e.g., C₂₀H₁₆N₄O₃S₂)
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide Thienopyrimidin core, 2-chloro-5-fluorophenyl, isobutyl Not explicitly reported (likely pesticidal/antimicrobial) C₁₉H₁₇ClFN₃O₃S
3'-[4-acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones Pyridinyl, acetate phenyl, ethoxyphthalimide Antimicrobial C₃₀H₂₃N₅O₆S

Key Observations:

Core Structure Influence: The spiro[indoline-3,2'-thiazolidin] core in the target compound and its analogues (e.g., ) is critical for conformational rigidity, enhancing receptor binding. In contrast, thienopyrimidin () or thiazolo-isoxazol () cores prioritize different electronic and steric profiles.

Substituent Effects: 3-Chlorophenyl vs. 4-Fluorophenyl: Common in antimicrobial agents (), this substituent enhances lipophilicity and membrane penetration. 5-Methyl on Indoline: Steric hindrance from the methyl group may modulate selectivity for biological targets.

The absence of a benzothiazole-thioether moiety (as in ) in the target compound may reduce cytotoxicity but also alter antibacterial efficacy.

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 4-Methylbenzyl Analogue Benzothiazole Derivative (5d)
Molecular Weight ~507.9 g/mol 489.6 g/mol ~464.5 g/mol
LogP (Predicted) ~3.8 ~3.5 ~4.1
Solubility (aq.) Low Not reported Moderate
Bioactivity Inferred: Moderate Not reported High (anti-inflammatory)

Notes:

  • The higher molecular weight and LogP of the target compound compared to suggest reduced aqueous solubility, which may limit bioavailability.
  • The benzothiazole derivative () has superior bioactivity, likely due to its thioether linkage and aryl substituents enhancing target engagement.

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